molecular formula C4H4O2 B3048451 3-Butenal, 2-oxo- CAS No. 16979-06-9

3-Butenal, 2-oxo-

Cat. No.: B3048451
CAS No.: 16979-06-9
M. Wt: 84.07 g/mol
InChI Key: SDQVYUNYDAWYIK-UHFFFAOYSA-N
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Description

3-Butenal, 2-oxo- is an organic compound with the molecular formula C4H6O2 It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Butenal, 2-oxo- can be synthesized through various methods. One common method involves the aldol condensation of acetaldehyde, which produces crotonaldehyde as a product. The reaction is typically carried out in the presence of a base such as sodium hydroxide (NaOH) under controlled temperature conditions.

Industrial Production Methods

In industrial settings, 3-Butenal, 2-oxo- is produced through the catalytic dehydrogenation of 1-butanol. This process involves the use of a metal catalyst, such as copper or zinc, at elevated temperatures to facilitate the removal of hydrogen atoms from 1-butanol, resulting in the formation of crotonaldehyde.

Chemical Reactions Analysis

Types of Reactions

3-Butenal, 2-oxo- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form crotonic acid.

    Reduction: It can be reduced to form butanol.

    Addition Reactions: It can react with nucleophiles such as water and alcohols to form hydrates, hemiacetals, and acetals.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Addition Reactions: Acidic conditions (e.g., HCl) are often used to catalyze the addition of water or alcohols.

Major Products Formed

    Oxidation: Crotonic acid.

    Reduction: Butanol.

    Addition Reactions: Hydrates, hemiacetals, and acetals.

Scientific Research Applications

3-Butenal, 2-oxo- has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.

    Biology: It is studied for its role in biological processes, including its potential as a biomarker for oxidative stress.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is used in the production of resins, plastics, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Butenal, 2-oxo- involves its reactivity with nucleophiles due to the presence of the carbonyl group. This reactivity allows it to participate in various addition and condensation reactions. The molecular targets and pathways involved include interactions with enzymes and proteins that contain nucleophilic functional groups, such as thiols and amines.

Comparison with Similar Compounds

Similar Compounds

    Acetaldehyde: A simpler aldehyde with the formula CH3CHO.

    Crotonic Acid: The oxidized form of crotonaldehyde.

    Butanol: The reduced form of crotonaldehyde.

Uniqueness

3-Butenal, 2-oxo- is unique due to its conjugated double bond and aldehyde functional group, which confer distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.

Properties

IUPAC Name

2-oxobut-3-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O2/c1-2-4(6)3-5/h2-3H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQVYUNYDAWYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168748
Record name 3-Butenal, 2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16979-06-9
Record name 3-Butenal, 2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016979069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Butenal, 2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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